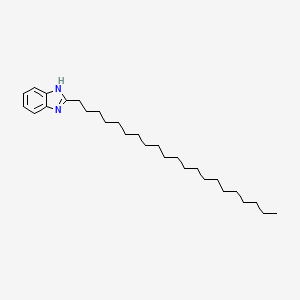
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate is a chemical compound that belongs to the class of phenolic esters This compound is characterized by the presence of a hydroxy group, a methoxy group, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate typically involves the esterification of 2-Hydroxy-3-methoxyphenol with 3-ethylpentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenolic esters.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate involves its ability to interact with free radicals. The hydroxy and methoxy groups can donate electrons to neutralize free radicals, thereby reducing oxidative stress. This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS).
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-methoxyphenyl 3-methylpentanoate
- 2-Hydroxy-3-methoxyphenyl 3-propylpentanoate
- 2-Hydroxy-3-methoxyphenyl 3-butylpentanoate
Uniqueness
2-Hydroxy-3-methoxyphenyl 3-ethylpentanoate is unique due to its specific ester linkage and the presence of both hydroxy and methoxy groups. These functional groups contribute to its antioxidant properties and potential therapeutic applications.
Propiedades
Número CAS |
5463-21-8 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(2-hydroxy-3-methoxyphenyl) 3-ethylpentanoate |
InChI |
InChI=1S/C14H20O4/c1-4-10(5-2)9-13(15)18-12-8-6-7-11(17-3)14(12)16/h6-8,10,16H,4-5,9H2,1-3H3 |
Clave InChI |
AUXGMFRHQGGRPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(=O)OC1=CC=CC(=C1O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)





![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)


